Tagdmu
Tagdmu
Brand Name:
Vulcanchem
CAS No.:
140686-60-8
VCID:
VC21160098
InChI:
InChI=1S/C24H30F3N3O13/c1-8(32)28-13-16(35)15(34)12(7-31)41-22(13)42-18-17(36)14(29-9(2)33)21(43-19(18)20(37)38)40-11-5-3-10(4-6-11)30-23(39)24(25,26)27/h3-6,12-19,21-22,31,34-36H,7H2,1-2H3,(H,28,32)(H,29,33)(H,30,39)(H,37,38)/t12-,13-,14+,15-,16-,17-,18+,19+,21?,22?/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O
Molecular Formula:
C24H30F3N3O13
Molecular Weight:
625.5 g/mol
Tagdmu
CAS No.: 140686-60-8
Cat. No.: VC21160098
Molecular Formula: C24H30F3N3O13
Molecular Weight: 625.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140686-60-8 |
|---|---|
| Molecular Formula | C24H30F3N3O13 |
| Molecular Weight | 625.5 g/mol |
| IUPAC Name | (2S,3S,4R,5S)-5-acetamido-3-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C24H30F3N3O13/c1-8(32)28-13-16(35)15(34)12(7-31)41-22(13)42-18-17(36)14(29-9(2)33)21(43-19(18)20(37)38)40-11-5-3-10(4-6-11)30-23(39)24(25,26)27/h3-6,12-19,21-22,31,34-36H,7H2,1-2H3,(H,28,32)(H,29,33)(H,30,39)(H,37,38)/t12-,13-,14+,15-,16-,17-,18+,19+,21?,22?/m1/s1 |
| Standard InChI Key | TVBAJMBZMHWBCP-SKJNJHBWSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O[C@H]2[C@@H]([C@@H](C(O[C@@H]2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator